6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound featuring a quinoxaline moiety, a piperidine ring, and a pyridazinone group. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the formation of quinoxaline derivatives. One common approach is the reaction of quinoxaline with piperidine under specific conditions to form the piperidine-quininoxaline intermediate. This intermediate is then further reacted with pyridazinone derivatives to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoxaline ring can be oxidized to form quinoxalinedione derivatives.
Reduction: : Reduction reactions can be performed on the piperidine ring or the pyridazinone group.
Substitution: : Substitution reactions can occur at different positions on the quinoxaline and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinoxalinedione derivatives, reduced piperidine or pyridazinone derivatives, and various substituted quinoxaline and piperidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays and studies. It can interact with biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound has been investigated for its potential therapeutic properties. It may have applications in treating diseases such as cancer, due to its ability to interact with cellular targets.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating novel compounds with specific properties.
Mechanism of Action
The mechanism by which 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: : These compounds share the quinoxaline core structure and have similar biological activities.
Piperidine derivatives: : Compounds containing piperidine rings are structurally similar and may exhibit comparable reactivity.
Pyridazinone derivatives: : These compounds have the pyridazinone group and can have similar chemical properties.
Uniqueness
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is unique due to its combination of quinoxaline, piperidine, and pyridazinone groups. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16-6-5-15(21-22-16)18(25)23-9-7-12(8-10-23)26-17-11-19-13-3-1-2-4-14(13)20-17/h1-6,11-12H,7-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACIKYOCQDIALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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